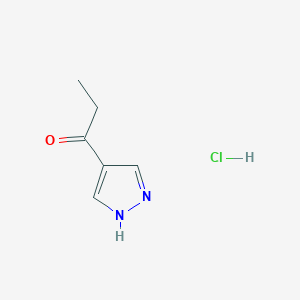![molecular formula C10H12BrNO B1381690 3-[(3-Bromophenoxy)methyl]azetidine CAS No. 1862010-13-6](/img/structure/B1381690.png)
3-[(3-Bromophenoxy)methyl]azetidine
Übersicht
Beschreibung
3-[(3-Bromophenoxy)methyl]azetidine is a chemical compound with the molecular formula C10H12BrNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Wirkmechanismus
Target of Action
The primary target of “3-[(3-Bromophenoxy)methyl]azetidine” is the mycolic acid biosynthesis in Mycobacterium tuberculosis . Mycolic acids are unique components of the cell envelope of mycobacteria and are essential for their survival.
Mode of Action
“this compound” interacts with its target by interfering with cell envelope biogenesis , specifically late-stage mycolic acid biosynthesis . This interaction inhibits mycobacterial growth .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . Mycolic acids are long-chain fatty acids that play a crucial role in maintaining the integrity of the mycobacterial cell wall. By inhibiting this pathway, “this compound” disrupts the formation of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth . By blocking mycolate assembly, it kills multidrug-resistant Mycobacterium tuberculosis without detectable resistance .
Biochemische Analyse
Biochemical Properties
3-[(3-Bromophenoxy)methyl]azetidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidine derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These interactions often involve the binding of the azetidine ring to the active sites of these enzymes, modulating their catalytic activity and enhancing their ability to neutralize reactive oxygen species (ROS).
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, azetidine derivatives can modulate the activity of key signaling molecules such as Akt and PTEN, which are involved in cell survival and apoptosis . By altering the phosphorylation status of these proteins, this compound can promote cell survival under stress conditions and inhibit apoptotic pathways, thereby enhancing cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azetidine ring can form stable complexes with various proteins, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . This inhibition is achieved through the binding of the azetidine ring to the catalytic zinc ion in the active site of MMPs, preventing substrate access and subsequent enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under physiological conditions, maintaining its structural integrity over extended periods . Prolonged exposure to oxidative environments can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can sustain its protective effects on cells, reducing oxidative stress and apoptosis over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . In mitochondria, this compound can modulate mitochondrial function and energy production, while in lysosomes, it can influence autophagic processes and cellular waste management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]azetidine typically involves the reaction of 3-bromophenol with azetidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where 3-bromophenol reacts with azetidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Bromophenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenols or quinones.
Reduction: Reduced products such as 3-[(3-phenoxy)methyl]azetidine.
Substitution: Substituted products depending on the nucleophile used, such as 3-[(3-aminophenoxy)methyl]azetidine.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromophenoxy)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
3-[(3-Chlorophenoxy)methyl]azetidine: Similar structure with a chlorine atom instead of bromine.
3-[(3-Fluorophenoxy)methyl]azetidine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-[(3-Bromophenoxy)methyl]azetidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro- and fluoro-analogues.
Eigenschaften
IUPAC Name |
3-[(3-bromophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSPKQNARIEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


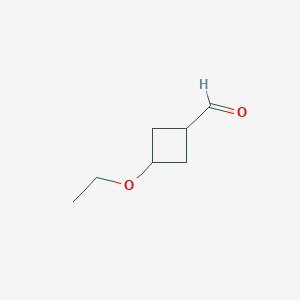

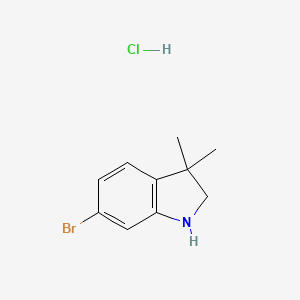
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
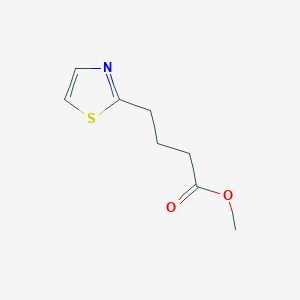
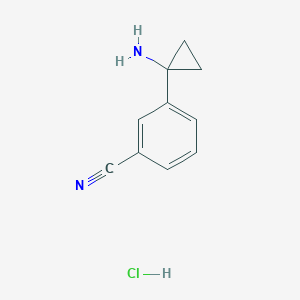


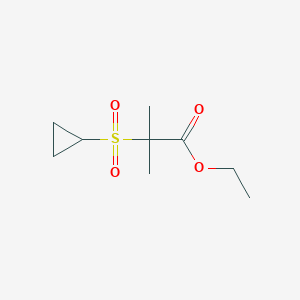
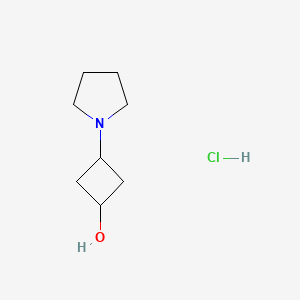
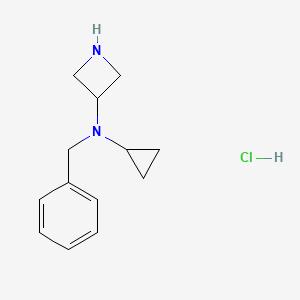
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
